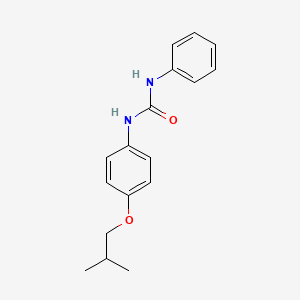

N-(4-isobutoxyphenyl)-N'-phenylurea

Description

Overview of Urea-Based Compounds in Chemical Science

Urea-based compounds, characterized by a carbonyl group flanked by two nitrogen atoms, represent a cornerstone of organic and medicinal chemistry. Their ability to form stable hydrogen bonds with biological targets makes them a versatile scaffold in drug design.

Historical Perspectives and Evolution of Phenylurea Derivatives

The journey of urea (B33335) derivatives began with Friedrich Wöhler's synthesis of urea in 1828, a landmark event that is often considered the dawn of modern organic chemistry. This discovery debunked the prevailing theory of vitalism and opened the door to the laboratory synthesis of organic molecules. In the decades that followed, chemists began to explore derivatives of urea, leading to the development of phenylureas. Initially, these compounds found application as herbicides. However, their therapeutic potential was soon recognized, with the discovery of sulfonylureas in the mid-20th century as effective treatments for diabetes. This marked a significant turning point, spurring further research into the diverse biological activities of phenylurea derivatives.

Structural Classification and Relevance of N-(4-isobutoxyphenyl)-N'-phenylurea within the Urea Class

This compound belongs to the diarylurea subclass of phenylurea derivatives. Its structure features a central urea core with a phenyl group attached to one nitrogen and a 4-isobutoxyphenyl group attached to the other. The isobutoxy group (a four-carbon branched alkyl chain attached to an oxygen atom) on one of the phenyl rings is a key structural feature that influences the compound's physicochemical properties, such as its lipophilicity and how it interacts with biological targets. This specific substitution pattern places this compound within a group of compounds being investigated for specific biological activities.

Structural Details of this compound

| Property | Detail |

| IUPAC Name | 1-(4-isobutoxyphenyl)-3-phenylurea |

| Molecular Formula | C₁₇H₂₀N₂O₂ |

| Core Structure | Phenylurea |

| Key Substituents | Phenyl group, 4-isobutoxyphenyl group |

Significance of Phenylurea Derivatives in Scientific Inquiry

Phenylurea derivatives have garnered considerable attention in scientific research due to their broad spectrum of biological activities. Numerous studies have demonstrated their potential as anticancer agents, with some derivatives showing the ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. nih.gov Beyond oncology, phenylurea compounds have been explored for their activity as enzyme inhibitors, targeting proteins crucial in various disease pathways. A particularly active area of research is their role as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. nih.govnih.gov TRPV1 is a key player in pain perception, and its modulation by small molecules represents a promising strategy for the development of new analgesics.

Objectives and Scope of Academic Research on this compound

Academic and industrial research into this compound is primarily focused on its potential as a modulator of the TRPV1 receptor. The main objective of this research is to understand the structure-activity relationship of this compound and its derivatives to optimize their potency and selectivity as TRPV1 antagonists. The scope of this research includes:

Chemical Synthesis: Developing efficient and scalable synthetic routes to produce this compound and a library of related analogues with variations in the substituent groups.

Biological Evaluation: Assessing the in vitro activity of these compounds on the TRPV1 receptor using cellular assays. This involves determining their ability to block the activation of the receptor by various stimuli.

Pharmacological Studies: Investigating the in vivo effects of promising compounds in animal models of pain to evaluate their analgesic efficacy.

The ultimate goal of this research is to identify a lead compound that could be further developed into a novel therapeutic agent for the management of pain.

Properties

IUPAC Name |

1-[4-(2-methylpropoxy)phenyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-13(2)12-21-16-10-8-15(9-11-16)19-17(20)18-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLILAJNMNJUTQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of N 4 Isobutoxyphenyl N Phenylurea

Established Synthetic Pathways for N-(4-isobutoxyphenyl)-N'-phenylurea

The construction of the urea (B33335) backbone in this compound typically involves the formation of a crucial C-N bond. Conventional methods have been widely employed, while newer strategies focus on improving efficiency and sustainability.

Conventional Multistep Synthesis Approaches

The most common and well-established method for synthesizing this compound involves the reaction of 4-isobutoxyaniline (B1309754) with phenyl isocyanate. This reaction is a nucleophilic addition of the amino group of the aniline (B41778) to the electrophilic carbon of the isocyanate.

The general reaction is as follows:

This reaction is typically carried out in an aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), at room temperature. nih.gov The product can then be isolated and purified by precipitation and washing with appropriate solvents like dichloromethane (B109758) and ethyl acetate (B1210297). nih.gov

Another conventional approach involves the use of carbamates. For instance, an appropriate aromatic carbamate (B1207046) can be reacted with 4-isobutoxyaniline in a solvent like DMSO at elevated temperatures (e.g., 85 °C) to yield the desired diarylurea. nih.gov

A summary of typical reaction conditions for the synthesis of diaryl ureas via conventional methods is presented in the table below.

| Starting Material 1 | Starting Material 2 | Solvent | Temperature | Reaction Time | Yield | Reference |

| 4-isobutoxyaniline | Phenyl isocyanate | DMSO | Room Temperature | Overnight | - | nih.gov |

| 4-isobutoxyaniline | Aromatic carbamate | DMSO | 85 °C | Overnight | - | nih.gov |

| p-aminophenol | Acetic anhydride, then 5-chloro-2-nitroaniline | H₂O, DMSO | 100 °C, then RT | - | - | nih.gov |

Note: Specific yield for this compound was not available in the searched literature. The table reflects general conditions for diaryl urea synthesis.

Emerging Methodologies for Enhanced Efficiency and Yield

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of diarylureas. These emerging methodologies aim to reduce reaction times, simplify purification processes, and avoid the use of hazardous reagents. While specific examples for this compound are not extensively documented, general advancements in diaryl urea synthesis are applicable.

One such advancement is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Another promising approach is the development of catalytic methods that can facilitate the reaction under milder conditions and with higher atom economy.

Derivatization and Structural Modification of this compound

The core structure of this compound provides a versatile scaffold for further chemical modifications. Derivatization allows for the fine-tuning of its physicochemical properties and the exploration of structure-activity relationships for various applications.

Introduction of Functional Groups

Functional groups can be introduced into the phenyl rings of this compound to modulate its properties. For example, the introduction of electron-withdrawing or electron-donating groups can influence the electronic environment of the molecule, which can in turn affect its biological activity.

Common derivatization strategies include:

Halogenation: Introduction of halogen atoms (e.g., chlorine, fluorine) onto the phenyl rings.

Nitration: Introduction of a nitro group, which can be further reduced to an amino group for subsequent modifications.

Alkylation/Acylation: Modification of the urea nitrogens or the aromatic rings with alkyl or acyl groups.

Analog Synthesis and Structural Variations

The synthesis of analogs of this compound involves systematic changes to its structure to understand the key features responsible for its activity. This can include:

Varying the substituents on the phenyl rings: Replacing the isobutoxy group with other alkoxy groups of varying chain lengths or branching.

Modifying the substitution pattern: Moving the substituents to different positions on the phenyl rings.

Replacing the phenyl rings with other aromatic or heteroaromatic systems: This can lead to the discovery of novel compounds with improved properties. For instance, the replacement of a phenyl ring with a pyridine (B92270) or pyrimidine (B1678525) can significantly alter the compound's biological profile. nih.gov

The table below summarizes some examples of structural modifications made to diaryl ureas and their reported effects.

| Base Scaffold | Modification | Purpose/Effect | Reference |

| Diaryl urea | Replacement of pyridyl carboxamide with quinoxalindione | Design of novel anticancer agents based on the sorafenib (B1663141) scaffold | nih.gov |

| Diaryl urea | Introduction of fluorinated substituents | Development of adenosine (B11128) monophosphate-activated kinase (AMPK) activators | nih.gov |

| Diaryl urea | Combination with aromatic heterocyclic structures (pyridine, pyrimidine, etc.) | Optimization of VEGFR-2 inhibitors | nih.gov |

Green Chemistry Principles in the Synthesis of Phenylurea Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of phenylurea derivatives to minimize the environmental impact of chemical processes. Key areas of focus include:

Use of Safer Solvents: Replacing hazardous solvents like DMSO with greener alternatives such as water, ethanol, or supercritical fluids.

Catalysis: Employing catalysts to enable reactions to proceed under milder conditions with higher efficiency and selectivity, thereby reducing energy consumption and waste generation.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

While specific green synthesis protocols for this compound are not yet widely reported, the general trends in the synthesis of diaryl ureas point towards a future where sustainability will be a key consideration in their production.

Catalytic Systems and Reaction Optimization for Urea Bond Formation

The formation of the urea linkage in this compound and other diaryl ureas can be achieved through several catalytic and non-catalytic methods. The optimization of these reactions is crucial for achieving high yields, purity, and cost-effectiveness. The primary synthetic route involves the reaction of 4-isobutoxyaniline with phenyl isocyanate. However, advancements in catalysis have introduced more sophisticated and sustainable methods.

Palladium catalysis offers a powerful tool for the formation of C-N bonds. In the context of urea synthesis, palladium catalysts can facilitate the oxidative carbonylation of amines. This process involves the reaction of an amine with carbon monoxide and an oxidant in the presence of a palladium catalyst. For the synthesis of an unsymmetrical urea like this compound, a sequential approach can be envisioned.

Research on the direct palladium-catalyzed oxidative carbonylation of primary amines has shown that systems based on palladium iodide (PdI₂) with an excess of potassium iodide (KI) are effective. nih.gov The reactions are typically carried out under a pressurized atmosphere of carbon monoxide and air (as the oxidant). nih.gov The optimization of such a system for a specific diaryl urea would involve screening various parameters as illustrated in the following hypothetical optimization table.

Table 1: Optimization of Palladium-Catalyzed Carbonylative Synthesis of a Diaryl Urea

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | Xantphos | K₂CO₃ | Toluene | 100 | 20 | 65 |

| 2 | PdCl₂(CH₃CN)₂ (2) | Xantphos | K₂CO₃ | Dioxane | 80 | 20 | 94 mdpi.com |

| 3 | Pd₂(dba)₃ (2) | tBuBrettPhos | NaOtBu | Dioxane | 110 | 20 | 85 |

| 4 | PdI₂ (5) | None | None | DME | 100 | 20 (CO/Air) | 90 nih.gov |

This table is a composite representation based on findings from the synthesis of various functionalized furans and ureas to illustrate optimization principles. nih.govmdpi.com

The choice of ligand is critical in palladium-catalyzed reactions, influencing catalyst stability and activity. Ligands like Xantphos and tBuBrettPhos have been shown to be effective in related cross-coupling reactions. acs.org The solvent also plays a significant role, with polar aprotic solvents like dioxane and DME often providing good results. nih.govmdpi.com

In a quest for more sustainable and economical synthetic methods, catalysts based on earth-abundant metals like manganese have gained attention. Manganese pincer complexes have been developed for the dehydrogenative coupling of amines and methanol (B129727) to form ureas, liberating hydrogen gas as the only byproduct. acs.org This approach avoids the use of toxic reagents like phosgene (B1210022) or isocyanates. acs.org

The reaction proceeds via an isocyanate intermediate formed in situ. acs.org While the direct synthesis of unsymmetrical ureas from two different amines and methanol in one pot can be challenging, a two-step approach involving the reaction of a formamide (B127407) with an amine is often successful. acs.org For this compound, this could involve the synthesis of N-phenylformamide followed by its manganese-catalyzed coupling with 4-isobutoxyaniline.

Table 2: Substrate Scope for Manganese-Catalyzed Unsymmetrical Urea Synthesis from Formamides and Amines

| Entry | Formamide | Amine | Catalyst (mol%) | Base (mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | N-phenylformamide | Benzylamine | Mn-pincer (0.5) | KOtBu (2) | Toluene | 110 | 85 |

| 2 | N-phenylformamide | n-Hexylamine | Mn-pincer (0.5) | KOtBu (2) | Toluene | 110 | 92 |

| 3 | N-benzylformamide | 4-Isopropylaniline | Mn-pincer (0.5) | KOtBu (2) | Toluene | 110 | Trace acs.org |

| 4 | Formanilide | Aniline | Mn-pincer (0.5) | KOtBu (2) | Toluene | 110 | Trace acs.org |

This table is based on data for the synthesis of various unsymmetrical ureas and highlights the current scope and limitations of the methodology, particularly with aromatic amines. acs.org

The data indicates that while this method is highly effective for coupling with aliphatic amines, its application to aromatic amines like aniline and its derivatives can be challenging, often resulting in low yields. acs.org Further optimization of the catalyst system and reaction conditions is necessary to extend the scope of this promising green methodology to a wider range of diaryl ureas.

The most traditional and widely used method for synthesizing N,N'-disubstituted ureas is the reaction of an amine with an isocyanate. For this compound, this involves the direct reaction of 4-isobutoxyaniline with phenyl isocyanate. This reaction is typically high-yielding and does not require a catalyst, although it is often carried out in a suitable solvent.

Optimization of this reaction primarily involves the choice of solvent and reaction temperature. The reaction is generally exothermic, and controlling the temperature can be important to minimize side reactions.

Table 3: Solvent Effects on the Reaction of Phenyl Isocyanate with Amines

| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield |

|---|---|---|---|---|---|

| 1 | 4-isobutoxyaniline | Dichloromethane | Room Temp | 2 | High |

| 2 | 2-methyl-6-(trifluoromethyl)pyridin-4-amine | THF | Room Temp | 12 | Good nih.gov |

| 3 | 4-(3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)aniline | Acetonitrile (B52724) | Room Temp | 4 | Excellent nih.gov |

This table illustrates typical conditions for the synthesis of diaryl ureas from anilines and isocyanates, demonstrating the versatility of the method across different solvents. nih.govnih.gov

The reactivity of the isocyanate and the nucleophilicity of the amine are the primary drivers of this reaction. Solvents are chosen based on the solubility of the reactants and the ease of product isolation. Dichloromethane, tetrahydrofuran (B95107) (THF), and acetonitrile are commonly used solvents. nih.govnih.gov

In cases where the required isocyanate is not commercially available, it can be generated in situ from the corresponding amine using phosgene or a phosgene substitute like triphosgene (B27547). This adds a step to the synthesis but allows for a broader range of ureas to be synthesized. nih.gov The reaction of an aniline with triphosgene in the presence of a base generates the isocyanate, which can then be reacted with another amine without isolation. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov By analyzing the behavior of atomic nuclei in a magnetic field, NMR allows for the precise mapping of atoms and their relationships within the molecular structure.

Proton Nuclear Magnetic Resonance (¹H-NMR)

The expected signals would include those for the aromatic protons on both the phenyl and the isobutoxyphenyl rings, the protons of the isobutyl group, and the N-H protons of the urea (B33335) linkage. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal the number of adjacent protons, thus helping to piece together the molecular puzzle. For instance, the isobutyl group would be characterized by a doublet for the six methyl protons, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons.

Illustrative ¹H-NMR Data Table for N-(4-isobutoxyphenyl)-N'-phenylurea Note: The following data is a representative example and not experimentally derived for the title compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 9.2 (broad s) | Singlet | 1H | Ar-NH-CO |

| ~ 8.7 (broad s) | Singlet | 1H | CO-NH-Ar |

| ~ 7.5 - 7.2 (m) | Multiplet | 7H | Aromatic protons |

| ~ 6.9 (d) | Doublet | 2H | Aromatic protons |

| ~ 3.7 (d) | Doublet | 2H | O-CH₂ |

| ~ 2.0 (m) | Multiplet | 1H | CH(CH₃)₂ |

| ~ 1.0 (d) | Doublet | 6H | C(CH₃)₂ |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Complementing ¹H-NMR, Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C-NMR spectrum. The chemical shift of each signal is indicative of the carbon's chemical environment (e.g., aromatic, aliphatic, carbonyl).

The spectrum would be expected to show a signal for the carbonyl carbon of the urea group in the downfield region (around 150-160 ppm). The aromatic carbons would appear in the 110-160 ppm range, while the aliphatic carbons of the isobutyl group would be found in the upfield region of the spectrum.

Illustrative ¹³C-NMR Data Table for this compound Note: The following data is a representative example and not experimentally derived for the title compound.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 153.0 | C=O (Urea) |

| ~ 155.0, 140.0, 132.0, 129.0, 122.0, 120.0, 119.0, 115.0 | Aromatic Carbons |

| ~ 74.5 | O-CH₂ |

| ~ 28.5 | CH(CH₃)₂ |

| ~ 19.0 | C(CH₃)₂ |

Two-Dimensional NMR Techniques

To further confirm the structural assignments made from 1D NMR spectra, two-dimensional (2D) NMR techniques are invaluable. researchgate.netyoutube.comyoutube.comyoutube.comyoutube.com Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be particularly useful for this compound.

A COSY spectrum would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For example, it would show a cross-peak between the methylene protons and the methine proton of the isobutyl group, confirming their connectivity.

An HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C-NMR spectrum, providing unambiguous assignment of the carbon-hydrogen framework.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million. This precision allows for the determination of the elemental formula of this compound. The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value obtained from HRMS to confirm the chemical formula (C₁₇H₂₀N₂O₂).

Calculated Exact Mass for this compound (C₁₇H₂₁N₂O₂⁺)

| Ion Formula | Calculated Exact Mass |

| [C₁₇H₂₀N₂O₂ + H]⁺ | 285.1603 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. nih.govresearchgate.net The fragmentation pattern of this compound in an MS/MS experiment would be characteristic of its structure.

Key fragmentation pathways for N,N'-disubstituted ureas typically involve cleavage of the C-N bonds of the urea linkage. nih.gov For this compound, this would likely lead to the formation of characteristic fragment ions. The primary fragmentations would be expected to be the cleavage of the amide bonds, resulting in the formation of isocyanate ions or the corresponding amine fragments. For instance, cleavage could result in ions corresponding to phenyl isocyanate and 4-isobutoxyaniline (B1309754), or their corresponding protonated forms. Further fragmentation of the isobutoxy side chain would also be anticipated. Analysis of these fragmentation patterns provides definitive evidence for the connectivity of the different structural motifs within the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by probing its vibrational modes. For this compound, these methods would provide a detailed fingerprint of its molecular structure.

The key functional groups expected to yield characteristic vibrational bands are the urea moiety (-NH-CO-NH-), the ether linkage (C-O-C), the isobutyl group, and the aromatic phenyl rings.

Expected Vibrational Modes:

N-H Stretching: The N-H bonds of the urea group are expected to show strong absorption bands in the IR spectrum, typically in the range of 3300-3400 cm⁻¹. The exact position and shape of these bands can be influenced by hydrogen bonding. In the solid state, extensive hydrogen bonding would likely lead to broader and red-shifted N-H stretching bands compared to a solution in a non-polar solvent.

C=O (Amide I) Stretching: The carbonyl group (C=O) of the urea is a strong IR absorber and typically gives rise to a sharp, intense band known as the Amide I band. For diaryl ureas, this band is generally observed between 1630 and 1680 cm⁻¹. The position of this band is also sensitive to hydrogen bonding; stronger hydrogen bonds involving the carbonyl oxygen will lower the vibrational frequency.

N-H Bending and C-N Stretching (Amide II and III): The Amide II band, a mixture of N-H in-plane bending and C-N stretching, is expected in the region of 1550-1620 cm⁻¹. The Amide III band, which is more complex and involves C-N stretching, N-H bending, and other vibrations, typically appears between 1200 and 1300 cm⁻¹.

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the ether linkage in the isobutoxyphenyl group would produce characteristic bands. The strong, asymmetric C-O-C stretch is anticipated in the 1200-1270 cm⁻¹ region, while the weaker symmetric stretch would appear at lower frequencies.

Aromatic C-H and C=C Stretching: The phenyl rings will exhibit multiple bands. C-H stretching vibrations of the aromatic protons are expected above 3000 cm⁻¹. The characteristic C=C in-ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ range.

Aliphatic C-H Stretching: The isobutyl group will show C-H stretching vibrations just below 3000 cm⁻¹.

Raman spectroscopy would provide complementary information. While the polar C=O and N-H bonds give strong IR signals, the more symmetric and less polar bonds, such as the aromatic ring breathing modes, often produce strong signals in the Raman spectrum.

Interactive Data Table: Expected IR Absorption Regions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Urea (N-H) | Stretching | 3300-3400 | Strong, Broad |

| Urea (C=O) | Amide I Stretching | 1630-1680 | Strong, Sharp |

| Urea (N-H/C-N) | Amide II Bending/Stretching | 1550-1620 | Medium to Strong |

| Ether (C-O-C) | Asymmetric Stretching | 1200-1270 | Strong |

| Aromatic (C=C) | In-ring Stretching | 1450-1600 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information on bond lengths, bond angles, and the nature of intermolecular interactions in this compound.

Crystal Growth Techniques

To perform X-ray diffraction analysis, a high-quality single crystal of the compound is required. The synthesis of N-aryl-N'-phenylurea derivatives is often achieved by reacting a substituted aniline (B41778) with a phenyl isocyanate. For this compound, this would involve the reaction of 4-isobutoxyaniline with phenyl isocyanate.

Following the synthesis and purification of the powder material, single crystals suitable for X-ray crystallography can be grown using various techniques:

Slow Evaporation: A saturated solution of the compound in a suitable solvent (or a mixture of solvents) is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and is often determined empirically. Solvents like ethanol, acetone, or ethyl acetate (B1210297) could be suitable candidates.

Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, leading to a decrease in solubility and the gradual formation of crystals.

Vapor Diffusion: A solution of the compound is placed in a small open container, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting crystallization.

Analysis of Intermolecular Interactions and Hydrogen Bonding

The crystal structure of this compound is expected to be dominated by a network of intermolecular hydrogen bonds, a characteristic feature of N,N'-disubstituted ureas. researchgate.net

Based on the crystal structures of related diphenylurea compounds, a common hydrogen bonding motif involves the formation of one-dimensional chains or tapes. researchgate.net In this arrangement, the N-H groups of one molecule act as hydrogen bond donors to the carbonyl oxygen atom of an adjacent molecule. This results in a catemeric chain where molecules are linked head-to-tail.

Specifically, both N-H donors of a single urea moiety can form hydrogen bonds with the carbonyl oxygen of the same neighboring molecule, creating a bifurcated hydrogen bond system. researchgate.net This leads to the formation of a robust one-dimensional array along a specific crystallographic axis.

The presence of the bulky isobutoxy group may influence the packing of these hydrogen-bonded chains. Steric hindrance from this group could affect the dihedral angles between the phenyl rings and the plane of the urea group. In the crystal structure of N,N'-diethyl-N,N'-diphenylurea, for instance, the phenyl groups are observed to be in a trans conformation with respect to the carbonyl oxygen. pnas.orgnih.govresearchgate.net A similar conformation can be anticipated for this compound.

Interactive Data Table: Typical Bond Parameters in Diaryl Ureas

Molecular Interactions and Mechanistic Insights of N 4 Isobutoxyphenyl N Phenylurea at the Subcellular Level

Investigation of Molecular Targets and Binding Affinities

The phenylurea scaffold is a versatile structure found in molecules that target a range of proteins. While specific binding affinity data for N-(4-isobutoxyphenyl)-N'-phenylurea is not extensively documented in publicly available research, studies on related phenylurea derivatives reveal that this chemical class can interact with various enzymes and proteins.

Phenylurea derivatives are well-documented as enzyme inhibitors. The primary mechanism often involves the compound binding to an enzyme and altering its efficacy. This inhibition can be competitive, where the inhibitor vies with the substrate for the active site, or noncompetitive, where it binds to an allosteric site (a site other than the active site). nih.gov In noncompetitive inhibition, the inhibitor can bind to either the free enzyme or the enzyme-substrate complex, reducing the maximum rate of the enzyme's reaction (Vmax) without changing its affinity for the substrate (Km). nih.gov

The mechanism of action for phenylurea compounds often involves the formation of bonds with specific sites on a protein, which can lead to the inhibition of enzyme activity or the modulation of receptor function. For example, in the case of cytokinin oxidase, phenylurea derivatives bind in a planar conformation at the same site as the natural substrates, with the urea (B33335) backbone forming hydrogen bonds with key amino acid residues like Asp169. nih.gov

While the phenylurea class is primarily known for enzyme inhibition, some derivatives have been explored for their ability to bind to cellular receptors. For instance, N-benzoyl-N'-phenylthiourea, a related compound, has been studied for its interaction with the epidermal growth factor receptor (EGFR). jppres.com However, specific receptor binding and modulation studies for this compound are not widely reported in the scientific literature. The potential for this compound to interact with specific receptors remains an area for further investigation.

Elucidation of Intracellular Signaling Pathway Modulation

The inhibition of key enzymes by compounds like this compound can have significant downstream effects on intracellular signaling pathways. For example, the inhibition of enzymes involved in metabolic pathways can alter the levels of signaling molecules, triggering compensatory responses within the cell.

Phenylurea herbicides have been shown to act as endocrine disruptors in vitro by modifying monoamine-activated receptor functions in neurohypophyseal cells. researchgate.net Furthermore, the inhibition of Acyl-CoA:cholesterol O-acyltransferase (ACAT) by small molecules is known to affect cholesterol homeostasis, which can influence various signaling cascades. While direct studies on this compound are limited, it is plausible that its activity as an enzyme inhibitor could lead to the modulation of pathways related to stress response, metabolic regulation, or cellular proliferation. For instance, inhibitors of certain signaling pathways involved in melanogenesis are sought after as anti-pigmenting agents. mdpi.com

Mechanistic Studies of Biological Activity in Defined Biochemical Systems

Mechanistic studies in specific biochemical systems have provided the most detailed insights into the activity of phenylurea compounds. Two prominent areas of research are the inhibition of chitin (B13524) biosynthesis in arthropods and the inhibition of ACAT in mammalian systems.

A major application of a class of compounds known as benzoylphenylureas (BPUs) is as insecticides that inhibit chitin synthesis. Chitin is a vital structural polymer in the exoskeleton of arthropods, and its inhibition disrupts the molting process, leading to mortality. BPUs are considered noncompetitive inhibitors of chitin synthase.

Structure-activity relationship studies on related compounds show that the nature of the substituents on the phenyl rings is critical for activity. The presence of specific functional groups can influence the compound's ability to bind to the target enzyme and its metabolic stability within the insect.

Phenylurea derivatives have been extensively investigated as inhibitors of Acyl-CoA:cholesterol O-acyltransferase (ACAT), an intracellular enzyme that plays a key role in cholesterol metabolism by converting free cholesterol into cholesteryl esters for storage. portico.org Inhibition of ACAT is a therapeutic strategy for managing hypercholesterolemia and atherosclerosis. portico.org

Structure-activity relationship (SAR) studies have been crucial in developing potent ACAT inhibitors. Research on various N-phenyl-N'-aralkylureas and related structures has shown that modifications to different regions of the molecule significantly impact inhibitory potency. nih.govnih.gov For example, the nature of the alkyl group on the urea moiety and the substitution pattern on the phenyl rings are key determinants of activity. nih.gov While some bulky substitutions can decrease activity, the addition of certain polar groups can enhance efficacy by improving pharmacokinetic properties. nih.gov The table below shows the in vitro ACAT inhibitory activity for several phenylurea derivatives, illustrating these relationships.

Table 1: In Vitro Aortic ACAT Inhibitory Activity of Select Phenylurea Analogs

| Compound | Description | IC₅₀ (µM) |

|---|---|---|

| Compound 67 | Phenylurea linked to 4-phenylimidazole | 0.16 |

| Compound 68 | Phenylurea linked to 4-phenylimidazole | 0.012 |

| PD 129337 | N-phenyl-N'-(1-phenylcycloalkyl)urea | 0.017 |

Data sourced from multiple studies on ACAT inhibitors. nih.govnih.gov

These studies highlight that while this compound belongs to a class of known ACAT inhibitors, its specific potency is determined by its unique isobutoxy substitution.

Antioxidant Activity in Cell-Free Systems

Cell-free antioxidant activity assays are fundamental in determining a compound's intrinsic ability to neutralize free radicals. Standard assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These tests provide quantitative data, often expressed as IC50 (the concentration required to scavenge 50% of radicals) or Trolox Equivalent Antioxidant Capacity (TEAC).

A thorough search for studies measuring the antioxidant activity of this compound using these or similar cell-free methods did not yield any specific results. Consequently, no data table on its antioxidant capacity can be provided.

Ferroptosis Inhibition Mechanisms

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Key proteins involved in its regulation include Glutathione Peroxidase 4 (GPX4) and Ferroptosis Suppressor Protein 1 (FSP1). Inhibitors of ferroptosis often act by preventing lipid peroxidation or by modulating the activity of these regulatory proteins.

Investigations into whether this compound acts as a ferroptosis inhibitor, and through what specific mechanisms (e.g., interaction with GPX4 or FSP1), have not been reported in the scientific literature. Therefore, no mechanistic details on its potential role in preventing ferroptosis can be presented.

Biomolecular Interaction Analysis (e.g., Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a powerful technique for studying the kinetics of biomolecular interactions in real-time. It measures the binding affinity and association/dissociation rates between a ligand (an immobilized molecule) and an analyte (a molecule in solution). This analysis would be crucial for understanding how this compound might interact with specific protein targets at a molecular level.

There are no published studies that have employed SPR or similar biophysical techniques to analyze the interaction of this compound with any biological macromolecule. As such, data on its binding kinetics, affinity (KD), or specific molecular targets are not available.

Structure Activity Relationship Sar and Rational Design Principles

Systemic Modification of the N-(4-isobutoxyphenyl) Moiety and its Influence on Activity

Research has demonstrated that alterations to the alkyl chain of the ether-linked substituent can have a profound impact on activity. For instance, replacing the isobutyl group with smaller alkyl chains, such as methyl or ethyl, often leads to a decrease in potency. Conversely, larger or more complex branched alkyl groups can either enhance or diminish activity, depending on the specific biological target and the steric constraints of its binding pocket. The position of the alkoxy group on the phenyl ring is also crucial, with the para-position generally being favored for optimal activity.

The following table summarizes the effects of various substitutions on the N-(4-isobutoxyphenyl) moiety:

| Substitution on Phenyl Ring | Observed Effect on Biological Activity |

|---|---|

| Replacement of isobutoxy with smaller alkoxy groups (e.g., methoxy (B1213986), ethoxy) | Generally leads to a decrease in potency. |

| Introduction of bulky substituents on the isobutoxy group | Can either increase or decrease activity, depending on the target's steric tolerance. |

| Positional isomers (ortho- or meta-isobutoxyphenyl) | Typically show reduced activity compared to the para-substituted analog. |

Variations in the N'-phenylurea Core and their Biological Consequences

The N'-phenylurea core is a fundamental structural component that plays a critical role in the biological activity of N-(4-isobutoxyphenyl)-N'-phenylurea. This central urea (B33335) linkage and the unsubstituted phenyl ring are key to forming essential hydrogen bonds and hydrophobic interactions within the binding sites of target proteins.

Modifications to the N'-phenyl ring have been extensively studied. The introduction of substituents on this ring can significantly alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its biological effects. For example, the addition of electron-withdrawing groups, such as halogens or nitro groups, can modulate the acidity of the urea protons and affect hydrogen bonding capabilities. Conversely, electron-donating groups, like methyl or methoxy groups, can enhance hydrophobic interactions. The position of these substituents is also a critical factor, with different positional isomers often exhibiting distinct activity profiles.

The table below outlines the biological consequences of variations in the N'-phenylurea core:

| Modification to the N'-phenylurea Core | Resulting Biological Consequences |

|---|---|

| Substitution on the N'-phenyl ring (electron-withdrawing groups) | Can modulate hydrogen bonding and electronic properties, often leading to altered activity. |

| Substitution on the N'-phenyl ring (electron-donating groups) | May enhance hydrophobic interactions and influence potency. |

| Replacement of the urea linker (e.g., with thiourea) | Frequently results in a significant reduction or loss of biological activity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful computational tool in the study of this compound and its analogs. QSAR seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

The development of predictive QSAR models for this compound derivatives involves the calculation of a wide range of molecular descriptors. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties. By correlating these descriptors with experimentally determined biological activities, researchers can build statistical models that are capable of predicting the activity of novel, untested compounds. These models are invaluable for prioritizing synthetic efforts and for designing compounds with enhanced potency and selectivity.

More recently, machine learning algorithms have been increasingly applied in the SAR studies of this compound analogs. Machine learning approaches, such as support vector machines, random forests, and neural networks, can handle complex, non-linear relationships between molecular structure and biological activity. These advanced computational methods have shown great promise in developing more accurate and robust predictive models, further accelerating the drug discovery process.

Pharmacophore Modeling and Ligand-Based Drug Design Concepts

Pharmacophore modeling is a cornerstone of ligand-based drug design and has been instrumental in understanding the SAR of this compound. A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

For this compound, a typical pharmacophore model would include key features such as hydrogen bond donors and acceptors from the urea core, a hydrophobic region corresponding to the isobutoxy group, and an aromatic ring feature. By identifying this common pharmacophoric pattern among active analogs, medicinal chemists can use it as a template to design novel molecules that fit the model and are therefore likely to be active. This approach is particularly useful when the three-dimensional structure of the biological target is unknown.

Conformational Analysis and Molecular Flexibility in SAR

The biological activity of a molecule is not solely determined by its static, two-dimensional structure but is also intimately linked to its three-dimensional conformation and flexibility. Conformational analysis of this compound has revealed that the molecule can adopt multiple low-energy conformations. The ability to adopt a specific, bioactive conformation upon binding to its target is a critical aspect of its mechanism of action.

The flexibility of the isobutoxy chain and the rotational freedom around the urea linkage allow the molecule to adapt its shape to fit optimally within the binding site. Understanding the conformational preferences and the energy barriers between different conformations is therefore essential for a comprehensive SAR understanding. Computational methods, such as molecular dynamics simulations, are often employed to explore the conformational landscape of this compound and its analogs, providing valuable insights that can guide the design of more rigid, pre-organized ligands with improved binding affinity.

Computational Chemistry and Chemoinformatics Applications

Molecular Docking and Molecular Dynamics Simulations

Ligand-Protein Interaction Prediction

Molecular docking studies are instrumental in predicting how N-(4-isobutoxyphenyl)-N'-phenylurea might bind to a specific protein target. This technique computationally places the ligand into the binding site of a protein in various orientations and conformations, calculating a scoring function to estimate the binding affinity. For analogous compounds, such as other N-benzoyl-N'-phenylthiourea derivatives, molecular docking has been successfully employed to predict their binding to receptors like the epidermal growth factor receptor (EGFR) and checkpoint kinase 1 (Chk1). wikipedia.orgnih.gov These studies help identify key amino acid residues within the protein's active site that are crucial for the interaction, such as those forming hydrogen bonds or hydrophobic interactions with the ligand.

Binding Mode Analysis and Conformational Landscapes

Following molecular docking, molecular dynamics simulations can provide a more detailed and dynamic picture of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the predicted binding pose and the conformational changes that both the ligand and protein may undergo upon binding. This analysis of the conformational landscape helps to understand the flexibility of the ligand within the binding pocket and the dynamic nature of the interactions, which is critical for a comprehensive understanding of the binding event. The stability of these interactions, often assessed by analyzing the root-mean-square deviation (RMSD) over the simulation time, can further validate the docking results. nih.gov

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of this compound. These properties are fundamental to its reactivity and interactions with biological targets.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. For this compound, analysis of its HOMO and LUMO can help in understanding its electron-donating and accepting capabilities, which are crucial for its interactions with protein residues.

Reactivity Predictions based on Electronic Properties

Beyond FMO theory, other electronic properties derived from quantum chemical calculations, such as the molecular electrostatic potential (MEP), can predict the reactive sites of this compound. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic) that are prone to electrophilic attack and electron-poor regions (electrophilic) that are susceptible to nucleophilic attack. This information is invaluable for predicting the types of non-covalent interactions, such as hydrogen bonds and electrostatic interactions, that the molecule can form with a biological target.

In Silico Screening and Virtual Library Design

The structural motif of this compound can serve as a scaffold for the design of virtual libraries of related compounds. In silico screening, or virtual screening, involves the computational evaluation of large libraries of compounds to identify those that are most likely to bind to a drug target.

Cheminformatics Databases and Data Mining for Phenylurea Analogs

The exploration of this compound and its analogs within the realm of computational chemistry is significantly propelled by the use of cheminformatics databases and sophisticated data mining techniques. These resources and methods allow researchers to systematically analyze vast amounts of chemical data, uncover structure-activity relationships (SAR), and design novel compounds with desired properties.

Cheminformatics databases serve as large, organized repositories of chemical information, housing data on chemical structures, properties, and biological activities. While databases dedicated exclusively to this compound are not common, general and specialized chemical databases are invaluable for retrieving information on this compound and its analogs. These databases are the foundational resource for any data mining or computational study.

Data mining, in the context of chemoinformatics, involves the application of computational algorithms to large datasets of chemical information to identify non-obvious patterns and relationships. For phenylurea analogs, data mining is instrumental in building predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, which correlate the structural or physicochemical properties of molecules with their biological activities.

Research Findings from Data Mining and QSAR Studies of Phenylurea Derivatives:

Several studies have demonstrated the power of data mining and QSAR in understanding and optimizing phenylurea derivatives for various applications, primarily in drug discovery.

One area of significant research is the development of phenylurea derivatives as anticancer agents. For instance, studies on N,N-diphenyl urea (B33335) derivatives as CCR5 receptor antagonists have utilized QSAR models to identify key molecular descriptors influencing their inhibitory activity. researchgate.net These models have highlighted the importance of steric and electrostatic parameters in determining the biological activity of these compounds. researchgate.net

In the pursuit of antimalarial agents, QSAR analyses of phenylurea substituted 2,4-diamino-pyrimidines have indicated that lipophilicity is a critical factor for improving antimalarial activity. nih.gov However, these studies also revealed that highly active compounds often suffer from poor solubility and permeability, showcasing the multi-parameter optimization challenge in drug design. nih.gov

Furthermore, research into phenylurea derivatives as antitumor agents has involved docking experiments and molecular dynamics simulations to predict their activity. researchgate.net QSAR studies on 1-(benzoyloxy)urea compounds and their derivatives have resulted in equations that can predict cytotoxic activity based on electronic and steric parameters. researchgate.net The synthesis and evaluation of N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs have also benefited from SAR analysis, which has helped in identifying the structural modifications that enhance anticancer potency. nih.gov

The application of data mining extends to understanding the conformational behavior of diaryl(thio)ureas. By combining data from crystallographic databases with quantum chemical calculations, researchers have been able to elucidate the conformational preferences of ureas and thioureas, which is crucial for the rational design of bioactive compounds. researchgate.net

The following table summarizes the types of data and findings commonly associated with the cheminformatics analysis of phenylurea analogs:

| Analysis Type | Key Descriptors/Features Investigated | Biological Target/Application | Illustrative Findings |

| QSAR | Steric parameters (e.g., Verloop B1), Electrostatic descriptors, Lipophilicity (logP), Molecular weight, Polarizability | CCR5 Receptor Antagonism, Antimalarial, Anticancer | Steric and electronic properties are crucial for CCR5 antagonism. researchgate.net Increased lipophilicity can enhance antimalarial activity but may negatively impact solubility. nih.gov |

| Molecular Docking | Binding energy, Hydrogen bond interactions, Hydrophobic interactions | Kinase Inhibition (e.g., c-MET, VEGFR-2), Checkpoint Kinase 1 (CHK1) | Identification of key binding modes and interactions within the active sites of target proteins. researchgate.netnih.gov |

| Conformational Analysis | Dihedral angles, Conformational energy | General Drug Design | Diarylureas predominantly adopt an anti,anti-conformation, which is important for receptor binding. researchgate.net |

| Data Mining of Chemical Databases | Substructure searching, Similarity searching | Lead Compound Identification | Identification of novel phenylurea scaffolds with potential biological activity from large compound libraries. nih.gov |

These computational approaches are integral to modern drug discovery and materials science, enabling the efficient screening of virtual libraries of phenylurea analogs and the prioritization of candidates for synthesis and experimental testing. The insights gained from these data-driven methods accelerate the development of new and improved phenylurea-based compounds.

Biological Evaluation in Preclinical Systems Non Human Focus

In Vitro Cellular Models for Mechanistic Studies

In vitro studies using cellular models have been instrumental in elucidating the molecular mechanisms underlying the biological effects of N-(4-isobutoxyphenyl)-N'-phenylurea. These controlled laboratory environments allow for detailed investigation of its interaction with cellular components.

Cell line-based assays have been crucial in identifying and characterizing the molecular targets of this compound. One of the primary targets identified is the hepatitis B virus (HBV) capsid. Studies have demonstrated that this compound acts as a capsid assembly modulator. In these assays, the compound has been shown to induce the formation of aberrant, non-functional capsid structures, thereby inhibiting the proper assembly of the viral nucleocapsid. This allosteric mechanism disrupts the normal process of viral replication.

Further investigations using cell-based assays have explored the compound's impact on viral protein levels. For instance, treatment of HBV-producing hepatoma cell lines, such as HepG2.2.15, with this compound has been shown to lead to a significant, dose-dependent reduction in the levels of both intracellular and secreted HBV DNA. These assays confirm the compound's ability to engage with its viral target within a cellular context and exert a potent antiviral effect.

To further validate the findings from cell lines, this compound has been evaluated in primary cell cultures of non-human origin. A significant model in this regard is the use of primary duck hepatocytes isolated from ducks infected with the duck hepatitis B virus (DHBV), a close relative of human HBV.

In these primary hepatocyte cultures, the compound has demonstrated potent antiviral activity against DHBV. This provides a more physiologically relevant system to study its effects, as primary cells more closely resemble the in vivo state compared to immortalized cell lines. The consistent antiviral activity observed in both human hepatoma cell lines and primary duck hepatocytes strengthens the evidence for its specific mechanism of action against hepadnaviruses.

This compound was identified through high-throughput screening (HTS) efforts aimed at discovering novel inhibitors of HBV replication. These large-scale screening campaigns involve testing vast libraries of chemical compounds for their ability to interfere with a specific biological process. In the case of this compound, HTS assays were designed to detect reductions in viral load or disruptions in viral protein function.

The identification of this compound as a "hit" in these screens marked the discovery of a new class of non-nucleosidic HBV inhibitors. Its potent activity and novel mechanism of action made it a valuable molecular probe for further studies into the intricacies of HBV capsid assembly and a lead compound for the development of more advanced therapeutic agents.

In Vivo Studies in Non-Human Organisms

Following the promising results from in vitro studies, the biological effects of this compound have been investigated in non-human living organisms. These in vivo models are essential for understanding the compound's activity in a complex physiological system.

Animal models have been instrumental in providing proof-of-concept for the antiviral activity of this compound. The primary animal model used for this purpose has been the HBV transgenic mouse. In these mice, which are genetically engineered to produce HBV, the compound has been shown to effectively reduce viral loads in the bloodstream.

These studies have provided crucial mechanistic insights, demonstrating that the compound's in vivo efficacy is consistent with its proposed mechanism of action as a capsid assembly modulator. The reduction in circulating HBV DNA levels in treated mice provides strong evidence that the compound can achieve biologically relevant concentrations in an animal model and exert its intended antiviral effect.

| Animal Model | Key Findings | Reference |

| HBV Transgenic Mouse | Significant reduction in serum HBV DNA levels | |

| Duck Hepatitis B Virus (DHBV) Infected Ducks | Potent antiviral activity demonstrated |

Interestingly, research has also revealed that this compound exhibits insecticidal properties. Studies on various pest models have shown that this compound can interfere with critical biological processes in insects.

One of the primary mechanisms of its insecticidal action is the inhibition of chitin (B13524) synthesis. Chitin is a vital component of the insect exoskeleton, and its proper formation is essential for molting and growth. By inhibiting chitin synthesis, this compound disrupts the normal developmental cycle of insects, leading to mortality, particularly during the larval stages. This mode of action makes it an effective insect growth regulator.

| Pest Model | Observed Effect | Mechanism of Action | Reference |

| Various Insect Pests | Inhibition of growth and development, mortality | Inhibition of chitin synthesis |

Plant Growth Regulation and Phytotoxicity in Agricultural Models

Currently, there is a lack of specific research data on the plant growth regulatory effects and phytotoxicity of this compound in agricultural models. While the broader class of phenylurea compounds is known for its herbicidal properties by inhibiting photosynthesis, detailed studies focusing on the isobutoxyphenyl derivative are not publicly available. Phenylureas, in general, act as herbicides by interrupting the electron flow in photosystem II, a critical process for plant survival. chemicalbook.com This mode of action often leads to phytotoxic effects in susceptible plant species. However, without specific studies on this compound, its precise activity spectrum, effective concentrations for growth regulation, and potential for crop injury remain undetermined.

Interactive Data Table: General Phenylurea Herbicide Activity

Since no specific data for this compound is available, the following table provides a general overview of the activity of other phenylurea compounds to illustrate the typical data generated in such studies.

| Phenylurea Compound | Target Weed Species | Observed Effect |

| Diuron (B1670789) | Broadleaf and grass weeds | Inhibition of germination and growth |

| Linuron (B1675549) | Annual grasses and broadleaf weeds | Chlorosis and necrosis |

| Monuron | Wide range of annual weeds | Soil sterilization at high concentrations |

This table is for illustrative purposes only and does not represent data for this compound.

Microbial Activity and Antifungal/Antibacterial Properties

There is currently no specific information available regarding the microbial activity, including antifungal and antibacterial properties, of this compound. While some phenylurea derivatives have been investigated for their antimicrobial potential, dedicated studies on the isobutoxyphenyl variant are absent from the reviewed literature. Research on other phenylurea compounds has sometimes revealed modest to significant activity against various fungal and bacterial strains. nih.gov The mechanism of such activity can vary, but it often involves the disruption of essential enzymatic processes or cellular structures in the microorganisms. nih.gov The potential for this compound to exhibit such properties remains an open area for future research.

Interactive Data Table: Antimicrobial Spectrum of Select Phenylurea Derivatives

As no specific data for this compound exists, this table exemplifies the kind of data that would be relevant, based on studies of other related compounds.

| Phenylurea Derivative | Target Microorganism | Type of Activity |

| Compound A | Aspergillus niger | Antifungal |

| Compound B | Staphylococcus aureus | Antibacterial |

| Compound C | Escherichia coli | Limited to no activity |

This table is for illustrative purposes only and does not represent data for this compound.

Advanced Analytical Techniques for Detection, Quantification, and Metabolic Research

Metabolic Pathway Elucidation in Model Organisms (Non-Human)

Metabolite Identification and Profiling

The identification and profiling of metabolites are fundamental to understanding the biotransformation of N-(4-isobutoxyphenyl)-N'-phenylurea. This process involves the separation, detection, and structural elucidation of metabolic products.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone for metabolite profiling. This powerful technique offers high sensitivity and selectivity, enabling the detection of trace levels of metabolites in complex biological samples such as plasma, urine, and liver microsomes. The process typically involves:

Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate the parent compound from its more polar metabolites. A C18 column is commonly employed with a gradient elution of mobile phases, such as acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) acetate (B1210297) to enhance ionization.

Mass Spectrometric Detection: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument, is used for detection. High-resolution mass spectrometry (HRMS) in instruments like Q-TOF allows for the determination of the elemental composition of metabolites from their accurate mass measurements.

Fragmentation Analysis: Collision-induced dissociation (CID) in the second stage of mass spectrometry (MS/MS) provides characteristic fragmentation patterns for each metabolite. By comparing these patterns with that of the parent compound and considering plausible biotransformation reactions (e.g., hydroxylation adds 16 Da, demethylation subtracts 14 Da), the structures of the metabolites can be proposed.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides definitive structural elucidation of metabolites, especially when sufficient quantities can be isolated. While less sensitive than MS, NMR is unparalleled in its ability to determine the precise location of metabolic modifications on the molecule. Techniques such as 1H NMR, 13C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are employed to establish the complete chemical structure of a metabolite.

Based on the metabolism of analogous phenylurea compounds, a hypothetical metabolic profile for this compound can be proposed. The primary metabolites would likely arise from O-dealkylation and hydroxylation reactions.

Hypothetical Metabolite Profile of this compound

| Putative Metabolite | Proposed Biotransformation | Expected Mass Shift (vs. Parent) |

| N-(4-hydroxyphenyl)-N'-phenylurea | O-Deisobutylation | -56.0626 Da |

| N-(4-isobutoxyphenyl)-N'-(4-hydroxyphenyl)urea | Aromatic Hydroxylation (Phenyl Ring) | +15.9949 Da |

| N-(4-(2-hydroxy-2-methylpropoxy)phenyl)-N'-phenylurea | Hydroxylation (Isobutyl Group) | +15.9949 Da |

| N-(4-isobutoxyphenyl)-N'-(2-hydroxyphenyl)urea | Aromatic Hydroxylation (Phenyl Ring) | +15.9949 Da |

This table presents a hypothetical metabolite profile based on known metabolic pathways of similar compounds. The mass shifts are theoretical and would be confirmed by high-resolution mass spectrometry.

Enzyme Kinetic Studies of Metabolic Transformations

Enzyme kinetic studies are essential to characterize the efficiency and capacity of the enzymes responsible for the metabolism of this compound. Cytochrome P450 (CYP) enzymes are the primary catalysts for the oxidative metabolism of many xenobiotics, including phenylurea herbicides. nih.gov

The investigation of enzyme kinetics for the transformation of this compound would typically involve the following steps:

Incubation System: In vitro experiments are conducted using human liver microsomes (HLMs), which contain a rich complement of CYP enzymes, or with specific recombinant human CYP isoforms to identify the key enzymes involved.

Quantification of Metabolite Formation: The rate of formation of specific metabolites is measured over time at various substrate concentrations. This is typically achieved using a validated LC-MS/MS method for its high sensitivity and specificity.

Determination of Kinetic Parameters: The Michaelis-Menten model is often used to describe the kinetics of enzyme-catalyzed reactions. The key parameters, the Michaelis constant (K_m) and the maximum velocity (V_max), are determined by fitting the experimental data of reaction velocity versus substrate concentration to the Michaelis-Menten equation. nih.gov

K_m (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of V_max. It is an indicator of the affinity of the enzyme for the substrate. A lower K_m value suggests a higher affinity.

V_max (Maximum Velocity): Represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

Intrinsic Clearance (CL_int): Calculated as the ratio of V_max to K_m, it represents the ability of the enzyme to metabolize a substrate at low concentrations.

Atypical kinetic profiles, such as substrate inhibition or sigmoidal kinetics, can also be observed, particularly with CYP enzymes like CYP3A4, which may indicate more complex interactions at the enzyme's active site. nih.gov

Illustrative Enzyme Kinetic Parameters for the Metabolism of this compound

| Metabolic Reaction | CYP Isoform | K_m (µM) | V_max (pmol/min/mg protein) | CL_int (µL/min/mg protein) |

| O-Deisobutylation | CYP3A4 | 25 | 500 | 20 |

| Aromatic Hydroxylation | CYP2C9 | 50 | 250 | 5 |

| Isobutyl Hydroxylation | CYP2D6 | 100 | 150 | 1.5 |

This table provides hypothetical enzyme kinetic data for illustrative purposes, as specific experimental values for this compound are not publicly available. The values are within a plausible range for xenobiotic metabolism by these common CYP isoforms.

Exploration of Non Therapeutic and Industrial Applications

Agrochemistry and Pest Control Applications

The phenylurea chemical family has a well-established history in agriculture, primarily as herbicides and, to a lesser extent, as insect growth regulators. These applications provide a framework for assessing the potential of N-(4-isobutoxyphenyl)-N'-phenylurea in crop protection and management.

Herbicide and Plant Regulation Potential

Phenylurea derivatives are widely utilized as herbicides, with their primary mode of action being the inhibition of photosynthesis at photosystem II (PSII). researchgate.netresearchgate.net Compounds like diuron (B1670789) and linuron (B1675549) are well-known examples of phenylurea herbicides that disrupt the electron transport chain in plants, leading to weed death. researchgate.netnih.gov The herbicidal efficacy of these compounds can be influenced by the nature and position of substituents on the phenyl rings.

Furthermore, certain phenylurea compounds exhibit plant growth regulator (PGR) activities. Forchlorfenuron (CPPU), a phenylurea derivative, is known to have cytokinin-like effects, promoting cell division and fruit enlargement. sciengine.comresearchgate.net Research has shown that N-phenyl-N'-(4-pyridyl) urea (B33335) derivatives can exhibit significant cytokinin activity. sciengine.com Given its structure, this compound could potentially exhibit either herbicidal or plant growth regulatory properties, or a combination of both, depending on its interaction with plant physiological targets. The isobutoxy group on one of the phenyl rings would be a key determinant of its specific activity and selectivity.

| Related Phenylurea Compound | Primary Application | Mode of Action |

| Diuron | Herbicide | Inhibition of photosynthesis at photosystem II researchgate.netcambridge.org |

| Linuron | Herbicide | Inhibition of photosynthesis at photosystem II researchgate.netnih.gov |

| Forchlorfenuron (CPPU) | Plant Growth Regulator | Cytokinin-like activity, promotes cell division sciengine.comresearchgate.net |

| Isoproturon | Herbicide | Inhibition of photosynthesis researchgate.netnih.gov |

Materials Science Applications

The inherent chemical properties of the urea and phenyl groups in this compound suggest its potential utility in the field of materials science, particularly in the development of novel polymers and sensors.

Polymer Chemistry and Material Modification

Phenylurea compounds can be used in polymer chemistry. For instance, they have been investigated as curing agents for epoxy resins, where they can accelerate the cross-linking process, thereby enhancing the strength and durability of the final material. chemicalbook.com The bifunctional nature of the urea linkage, with its two N-H groups capable of hydrogen bonding, can contribute to the formation of ordered structures within a polymer matrix.

The specific structure of this compound, with its isobutoxy group, could be leveraged to impart specific properties to polymers. For example, it could be incorporated as a monomer or an additive to modify surface properties, thermal stability, or the mechanical characteristics of materials. The isobutoxy group could enhance solubility in non-polar solvents, which might be advantageous in certain polymer processing applications.

Sensor Development and Selective Binding Agents

The urea functional group is a well-established motif in supramolecular chemistry for the recognition and binding of anions through hydrogen bonding. researchgate.netmdpi.comnih.gov The two N-H protons of the urea can act as hydrogen bond donors, forming complexes with various anions. By attaching chromogenic or fluorogenic signaling units to a phenylurea core, it is possible to create colorimetric or fluorescent sensors that indicate the presence of specific anions. researchgate.netmedium.com

The design of this compound could be adapted for sensor applications. The phenyl rings could be functionalized with appropriate signaling groups. The isobutoxy substituent might also play a role in modulating the binding affinity and selectivity for particular anions by influencing the electronic properties of the urea group or by providing additional steric interactions. Research on other urea-based receptors has demonstrated selective binding for anions such as fluoride, acetate (B1210297), and phosphate. researchgate.netacs.org

Applications as Chemical Probes and Research Tools

The ability of phenylurea derivatives to interact with biological molecules has led to their exploration as chemical probes and research tools for studying specific cellular processes and protein functions.

Phenylurea-based molecules have been designed and synthesized as inhibitors of specific enzymes, demonstrating their potential as scaffolds for drug discovery and as tools for chemical biology. For example, certain phenylurea derivatives have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immunotherapy. nih.govnih.gov In these studies, the substitution pattern on the phenyl rings was found to be crucial for inhibitory activity.

Similarly, phenyl-urea based small molecules have been investigated as inhibitors of penicillin-binding protein 4 (PBP4) in Staphylococcus aureus, which could lead to new strategies for combating antibiotic resistance. nih.gov The development of such specific inhibitors relies on the ability of the phenylurea core to be chemically modified to achieve high affinity and selectivity for the target protein.

Given these precedents, this compound could serve as a starting point for the development of novel chemical probes. The isobutoxy group offers a site for further chemical modification to optimize binding to a specific biological target. By incorporating reporter tags, such as fluorescent dyes, derivatives of this compound could be used to visualize and study the localization and dynamics of their target proteins within cells.

| Compound Class | Target | Application |

| Phenylurea derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) | Research tool for cancer immunotherapy studies nih.govnih.gov |

| Phenyl-urea based small molecules | Penicillin-binding protein 4 (PBP4) | Research into overcoming antibiotic resistance nih.gov |

| N-3-haloacylaminophenyl-N'-(alkyl/aryl) ureas | Tubulin (initially), other cellular targets | Antitumor agent research nih.gov |

| N-phenyl-N'-(4-pyridyl)urea derivatives | Cytokinin-specific binding proteins | Probes for studying plant hormone signaling nih.gov |

Affinity Ligands for Protein Purification

The high specificity and binding affinity of enzyme inhibitors can be repurposed for use in affinity chromatography, a powerful technique for isolating a target protein from a complex mixture. This compound, as a potent inhibitor of soluble epoxide hydrolase (sEH), is a prime candidate for development into an affinity ligand for the purification of this enzyme.

The fundamental principle involves immobilizing the inhibitor onto a solid, inert matrix, such as agarose (B213101) or sepharose beads. This creates a stationary phase with a high affinity specifically for the target protein. When a crude cell lysate or other biological mixture containing sEH is passed over this matrix, the sEH binds to the immobilized this compound, while other proteins with no affinity for the ligand pass through. The bound sEH can then be eluted by changing the buffer conditions, for instance by altering the pH or by introducing a solution of the free inhibitor to compete for binding.

The development of such an affinity ligand would involve chemically modifying this compound to introduce a linker arm that can be covalently attached to the chromatography matrix without disrupting the part of the molecule that binds to the enzyme's active site. Research on other urea-based inhibitors has shown that the urea moiety is a critical pharmacophore that forms strong hydrogen bonds with key amino acid residues in the active site of sEH, such as Asp335, Tyr383, and Tyr466. acs.org Therefore, the linker would likely be attached to a part of the phenyl or isobutoxyphenyl rings that is less critical for this interaction.

This method offers a significant advantage over traditional protein purification techniques, which often involve multiple steps and can result in low yields. A single affinity chromatography step using an this compound-based ligand could potentially achieve high purity of sEH in a much shorter time.

| Step | Description | Purpose |

| 1. Ligand Synthesis | Chemical modification of this compound to add a linker arm. | To allow for attachment to the chromatography matrix. |

| 2. Immobilization | Covalent attachment of the modified ligand to a solid support (e.g., agarose beads). | To create the stationary phase for affinity chromatography. |

| 3. Binding | Passing a crude protein mixture containing sEH over the affinity matrix. | To specifically capture sEH while other proteins are washed away. |

| 4. Elution | Changing buffer conditions (e.g., pH, or adding free ligand) to release the bound sEH. | To recover the purified sEH from the matrix. |

Fluorescent or Labeled Probes for Biological Pathway Tracing